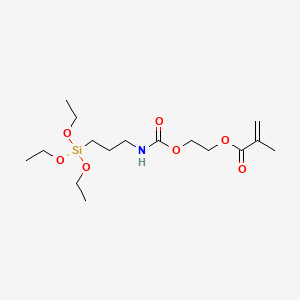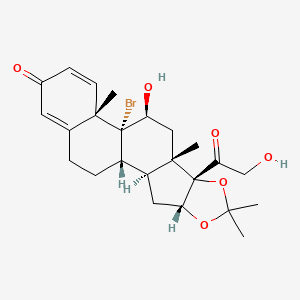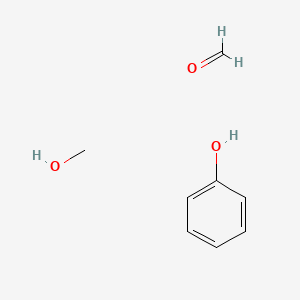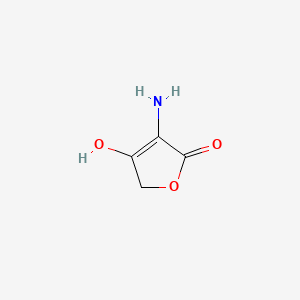
o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane” is a type of urethane, which is a class of polymers widely used in various applications such as insulation foams, flexible foams, dampers in shoes for comfort, and coatings to protect wooden and metallic materials . It is characterized by the presence of a urethane linkage and can be easily synthesized through an addition reaction between alcohol and an isocyanate .
Synthesis Analysis
The synthesis of urethane involves basic diisocyanate polyaddition reactions . A functionality of at least 2 is required in both the starting materials to prepare polyurethane . The modifications in the structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties .Molecular Structure Analysis
Polyurethanes are characterized by the presence of a urethane linkage . They can be synthesized by using a polyol with a linear structure and high molecular weight with low functionality for an elastic polyurethane, or a polyol with aromatic groups in the structure, low molecular weight, and higher functionality for cross-linking for a rigid polyurethane .Chemical Reactions Analysis
Polyurethane was first developed through basic diisocyanate polyaddition reactions . The reaction and the general formula of polyurethane are given in Figure 1 of the reference . Polyurethanes are widely explored because of their facile synthesis that can be performed at room temperature and under mild conditions .Physical And Chemical Properties Analysis
Polyurethanes have improved the quality of modern life due to a large number of applications such as insulation foams in houses and buildings to control temperature, flexible foams in car seats and furniture, dampers in shoes for comfort, and coatings to protect wooden and metallic materials or simply to improve aesthetics, packing, and medical devices .Applications De Recherche Scientifique
I will provide a detailed analysis of the scientific research applications of “o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane”, focusing on six unique applications. Each application will be discussed in a separate section with a clear heading.
UV Curable Coatings
This compound can be used in the synthesis of UV curable urethane acrylate oligomers . These oligomers are of interest due to their versatility in designing properties for UV curable coatings, which are used in various industries for their durability and quick curing times .
Elastomers with Superior Mechanical Strength
The compound may contribute to the development of polyurethane or polyurea elastomers that exhibit superb mechanical strength and toughness. These materials are significant for practical applications where high durability and self-recoverability are required .
Self-Healing Materials
Incorporating this compound into polymers could lead to the creation of self-healing materials. This is particularly useful in applications where materials are subject to wear and tear but require long service life without constant maintenance .
Advanced Composite Materials
Its potential for cross-linking and bonding with other materials indicates that it could be used in the production of advanced composite materials, enhancing their structural integrity and performance characteristics.
Alkyd-derived Urethane Acrylate Oligomers in UV Curable Coatings Molecular engineering of a colorless, extremely tough, superiorly self-recoverable and healable elastomer
Orientations Futures
The future directions of urethane research could involve the development of environmentally friendly coatings with low volatile organic components (VOCs) content . The use of waste PET intermediates instead of dibasic acid and/or diol component will reduce raw material costs and also benefit the environment by re-evaluation of recycled PET .
Propriétés
IUPAC Name |
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFXZOMNDOKZCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane | |
CAS RN |
115396-93-5 |
Source


|
| Record name | O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)


![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)


